molecular formula C7H4BrN3O2 B2695973 5-Bromo-8-nitroimidazo[1,2-a]pyridine CAS No. 2055119-10-1

5-Bromo-8-nitroimidazo[1,2-a]pyridine

Cat. No.: B2695973
CAS No.: 2055119-10-1
M. Wt: 242.032
InChI Key: PUYVTFHMAQRIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-8-nitroimidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both bromine and nitro groups in the molecule makes it a valuable intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-nitroimidazo[1,2-a]pyridine typically involves the nitration of 5-bromoimidazo[1,2-a]pyridine. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-8-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-8-nitroimidazo[1,2-a]pyridine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: The compound and its derivatives have shown potential in medicinal chemistry, particularly in the development of anti-tuberculosis agents. Imidazo[1,2-a]pyridine derivatives have been studied for their activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of active ingredients .

Mechanism of Action

The mechanism of action of 5-Bromo-8-nitroimidazo[1,2-a]pyridine and its derivatives involves interaction with specific molecular targets. For instance, in the context of anti-tuberculosis activity, these compounds are believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts cell wall integrity, leading to bacterial cell death .

Comparison with Similar Compounds

  • 5-Bromo-6-nitroimidazo[1,2-a]pyridine
  • 6-Bromo-8-nitroimidazo[1,2-a]pyridine
  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides

Comparison: While these compounds share a similar imidazo[1,2-a]pyridine core, the position and nature of substituents (e.g., bromine, nitro groups) significantly influence their chemical reactivity and biological activity. 5-Bromo-8-nitroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct properties and applications .

Properties

IUPAC Name

5-bromo-8-nitroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-6-2-1-5(11(12)13)7-9-3-4-10(6)7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYVTFHMAQRIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=C(C2=N1)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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